2-(4-chlorobenzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide 2-(4-chlorobenzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 895465-98-2
VCID: VC7530297
InChI: InChI=1S/C18H16ClN3O4S/c1-11-3-4-12(2)15(9-11)17-21-22-18(26-17)20-16(23)10-27(24,25)14-7-5-13(19)6-8-14/h3-9H,10H2,1-2H3,(H,20,22,23)
SMILES: CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C18H16ClN3O4S
Molecular Weight: 405.85

2-(4-chlorobenzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

CAS No.: 895465-98-2

Cat. No.: VC7530297

Molecular Formula: C18H16ClN3O4S

Molecular Weight: 405.85

* For research use only. Not for human or veterinary use.

2-(4-chlorobenzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide - 895465-98-2

Specification

CAS No. 895465-98-2
Molecular Formula C18H16ClN3O4S
Molecular Weight 405.85
IUPAC Name 2-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Standard InChI InChI=1S/C18H16ClN3O4S/c1-11-3-4-12(2)15(9-11)17-21-22-18(26-17)20-16(23)10-27(24,25)14-7-5-13(19)6-8-14/h3-9H,10H2,1-2H3,(H,20,22,23)
Standard InChI Key IJYQBOJUBFYFJU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three distinct domains:

  • 4-Chlorobenzenesulfonyl group: A sulfonamide derivative featuring a chlorine atom at the para position of the benzene ring, contributing to electron-withdrawing effects and influencing reactivity.

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and binding affinity in drug design .

  • Acetamide linker: Connects the sulfonamide and oxadiazole groups, enabling conformational flexibility and participation in hydrogen bonding.

The IUPAC name, 2-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, reflects its substitution pattern and functional groups.

Spectroscopic Validation

Structural elucidation relies on techniques such as:

  • Infrared (IR) spectroscopy: Peaks at 1640–1687 cm⁻¹ confirm the presence of C=O (acetamide) and S=O (sulfonyl) stretches .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Signals at δ 7.52–7.67 ppm (aromatic protons) and δ 3.65–3.95 ppm (piperidinyl protons in analogous compounds) verify substituent placement .

    • ¹³C-NMR: Resonances near 170 ppm correlate with carbonyl carbons .

  • Mass spectrometry: Molecular ion peaks at m/z 405.85 [M]⁺ align with the compound’s molecular weight.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity (Figure 1):

  • Formation of 1,3,4-oxadiazole core: Cyclization of carbohydrazides with carbon disulfide under basic conditions .

  • Sulfonylation: Introduction of the 4-chlorobenzenesulfonyl group via nucleophilic substitution.

  • Acetamide coupling: Reaction of 2-bromoacetamide derivatives with the oxadiazole-thiol intermediate in polar aprotic solvents like DMF .

Key reaction conditions:

  • Temperature: 100–120°C for cyclization steps .

  • Solvents: Ethanol for hydrazide formation; DMF for acetamide coupling .

  • Catalysts: Lithium hydride (LiH) to deprotonate thiol groups .

Chemical Modifications

The compound undergoes reactions typical of sulfonamides and acetamides:

  • Nucleophilic substitution: Replacement of the chlorine atom in the benzenesulfonyl group with amines or alkoxides.

  • Hydrolysis: Cleavage of the acetamide linker under acidic or basic conditions to yield carboxylic acids.

  • Oxidation: Conversion of sulfur in the sulfonyl group to sulfonic acids under strong oxidizing agents.

Comparative Analysis with Related Compounds

Parameter2-(4-Chlorobenzenesulfonyl)-N-[5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]acetamideN-[4-({[2-(2-Chlorobenzoyl)phenyl]amino}sulfonyl)phenyl]acetamide4-Chloro-2,5-dimethylbenzenesulfonyl chloride
Molecular FormulaC₁₈H₁₆ClN₃O₄SC₂₁H₁₈ClN₃O₄SC₈H₈Cl₂O₂S
Molecular Weight405.85 g/mol428.9 g/mol239.12 g/mol
Key Functional GroupsSulfonamide, acetamide, oxadiazoleSulfonamide, benzamideSulfonyl chloride
BioactivityAnticancer, antibacterialAntidiabeticSynthetic intermediate

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for structure-activity relationship (SAR) studies:

  • Substitution at the 2,5-dimethylphenyl group: Enhances lipophilicity and blood-brain barrier penetration.

  • Chlorine atom replacement: Fluorine or nitro groups improve target selectivity.

Formulation Challenges

  • Solubility: Low aqueous solubility (logP = 3.2) necessitates prodrug strategies or nanoformulations.

  • Metabolic stability: The oxadiazole ring resists hepatic degradation, extending half-life in vivo .

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